3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Description

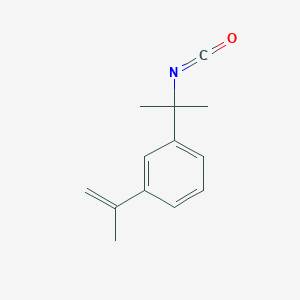

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate (CAS 2094-99-7) is a specialized aromatic isocyanate with the molecular formula C₁₃H₁₅NO. It is characterized by a benzene ring substituted with an isopropenyl group and two methyl groups at the alpha positions, creating significant steric hindrance and electronic effects . This compound is commercially available at 95% purity, stabilized with ≤200 ppm BHT to prevent premature polymerization .

Properties

IUPAC Name |

1-(2-isocyanatopropan-2-yl)-3-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEMLYIXBCTVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044871 | |

| Record name | 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2094-99-7 | |

| Record name | 1-(1-Isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPENYL-.ALPHA.,.ALPHA.-DIMETHYLBENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY29G3V80M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Phosgene-Mediated Synthesis

The most well-documented method for synthesizing 3-isopropenyl-alpha,alpha-dimethylbenzyl isocyanate involves the reaction of the corresponding amine precursor with phosgene (COCl₂). This route is analogous to industrial isocyanate production, where primary amines undergo phosgenation to yield isocyanates. The reaction proceeds via intermediate carbamoyl chloride formation, followed by thermal decomposition:

$$

\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NHCOCl} + \text{HCl}

$$

$$

\text{R-NHCOCl} \rightarrow \text{R-NCO} + \text{HCl}

$$

For this compound, the amine precursor is 3-isopropenyl-alpha,alpha-dimethylbenzylamine. The reaction typically occurs in an inert solvent (e.g., toluene or chlorobenzene) at elevated temperatures (80–120°C). Excess phosgene ensures complete conversion, though this necessitates rigorous handling due to phosgene’s acute toxicity.

Key Parameters:

Non-Phosgene Routes

Due to safety concerns associated with phosgene, alternative methods have been explored, though limited data exists for this specific compound. One approach involves the use of urea derivatives or carbamates as intermediates, though these routes are less efficient for sterically hindered amines like 3-isopropenyl-alpha,alpha-dimethylbenzylamine.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Reaction with Alcohols (Urethane Formation)

The isocyanate group reacts with hydroxyl-containing compounds (e.g., alcohols, polyols) to form urethane linkages, a cornerstone reaction in polyurethane synthesis :

Key Applications:

-

Polymer Electrolytes: Used to synthesize crosslinked polyurethanes for lithium-ion batteries, enhancing ionic conductivity .

-

Composite Materials: Acts as a coupling agent in jute-reinforced polypropylene, improving interfacial adhesion and mechanical strength .

Conditions: Typically conducted at 25–80°C, with catalysts like dibutyltin dilaurate (DBTDL).

Blocking Reactions with Hydroxy/Amino Compounds

The isocyanate group undergoes reversible reactions with blocking agents to stabilize its reactivity for delayed crosslinking :

| Blocking Agent | Product | Conditions | Applications |

|---|---|---|---|

| Hydroxyethylene-ethyleneurea | Cyclic urea-blocked derivative | 70–120°C, catalyst-free | Latex paints, adhesives |

| Dialkylaminoethanol | Urea-blocked derivative | 80–100°C, basic catalyst | Thermally activated coatings |

| Ethanolamine | Hydroxyalkylurea intermediate | Room temperature, followed by thermal cleavage | Adhesion promoters |

Mechanism:

Note: Blocked derivatives enable controlled polymerization and reduced toxicity during handling .

Carbodiimidation to Bis-Carbodiimide

Heating m-TMI in the presence of basic cesium salts induces carbodiimidation, producing bis[3-isopropenyl-alpha,alpha-dimethylbenzyl]carbodiimide :

Optimized Conditions:

Comparative Catalyst Performance :

| Catalyst | Yield (%) |

|---|---|

| Cesium carbonate | 92 |

| Lithium hydroxide | 0 |

| Calcium carbonate | 0 |

Application: Stabilizes polyurethanes against hydrolysis by scavenging acidic degradation products .

Free Radical Grafting onto Polymers

The α-unsaturated isopropenyl group enables grafting onto polymers via free radical initiation :

Substrates:

-

Polyolefins (e.g., polyethylene, polypropylene)

-

Polystyrene, acrylics, polyesters

Process:

-

Initiation: Peroxide-generated radicals abstract hydrogen from the polymer backbone.

-

Grafting: m-TMI’s vinyl group reacts with polymer radicals, anchoring the isocyanate functionality.

Applications:

-

Enhances surface reactivity for coatings or compatibilization of polymer blends .

-

Enables post-functionalization (e.g., with amines or alcohols) for tailored material properties .

Reactivity with Amines

The isocyanate group reacts rapidly with primary and secondary amines to form ureas :

Applications:

-

Synthesizing polyureas for high-impact elastomers.

-

Modifying cellulose or protein-based materials for biocomposites.

Scientific Research Applications

Polymer Synthesis

One of the primary applications of m-TMI is in the synthesis of polymers. The compound acts as a tetrafunctional isocyanate, which enables it to form crosslinked networks through reactions with polyols or amines. This property is particularly useful in creating polymer electrolytes essential for lithium-ion batteries and other energy storage devices.

Table 1: Polymer Applications of m-TMI

| Application Area | Description |

|---|---|

| Polymer Electrolytes | Used in the development of new polymer electrolytes for batteries due to its reactivity. |

| Composite Materials | Enhances interfacial adhesion between fibers (e.g., jute) and polymer matrices (e.g., polypropylene). |

| Grafted Polymers | Employed in free radical grafting onto various substrates like polyolefins and acrylics. |

Composite Materials

m-TMI has been extensively studied for its role in improving the mechanical properties of composite materials. For instance, research has demonstrated that modifying natural fibers such as hemp with m-TMI can significantly enhance their water resistance and mechanical strength when incorporated into unsaturated polyester composites.

Case Study: Fiber Modification with m-TMI

In a study published in Journal of Polymer Science, hemp fibers were treated with m-TMI in the presence of dibutyltin dilaurate as a catalyst. The results indicated improved tensile strength and reduced water absorption compared to untreated fibers, showcasing the effectiveness of m-TMI as a coupling agent .

Adhesion Promotion

Another critical application of m-TMI is as an adhesion promoter for latex polymers and paints. The compound's ability to enhance wet adhesion properties makes it suitable for various coatings and sealants.

Table 2: Adhesion Applications of m-TMI

| Application Area | Description |

|---|---|

| Latex Polymers | Acts as a wet adhesion promoter to improve bonding in water-based paints and coatings. |

| Sealants & Caulks | Enhances the performance of sealants by improving adhesion to various substrates. |

Safety Considerations

While m-TMI exhibits numerous beneficial applications, it also poses certain hazards. It is classified as corrosive and an irritant, necessitating appropriate handling measures during its use in industrial settings .

Mechanism of Action

The mechanism of action of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate involves the reaction of the isocyanate group with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms, such as alcohols and amines . This reactivity is exploited in polymerization and coupling reactions .

Comparison with Similar Compounds

Research Findings and Innovations

- Fluorescent Tracers: Hu and Kadri () demonstrated that copolymerizing this compound with anthracene monomers yields tracers for real-time polymer analysis.

- Molecular Imprinting: Zhang et al. () achieved 88% yield in synthesizing tripodal monomers, critical for MIPs with high specificity.

- Coatings : DuPont () utilized this compound in automotive coatings, leveraging its dual reactivity to form durable urethane networks.

Biological Activity

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate (commonly referred to as TMI) is a bifunctional compound with significant potential in various biological and industrial applications. This article explores its biological activity, synthesis methods, safety concerns, and applications in detail.

- Chemical Formula : C₁₃H₁₅NO

- Molecular Weight : 201.26 g/mol

- Appearance : Colorless to almost colorless liquid at room temperature

TMI features an isocyanate group and an alpha-unsaturated carbon chain, which contribute to its reactivity and utility in polymer synthesis. The compound's structure includes a benzene ring substituted with two methyl groups at the alpha positions, enhancing its chemical properties for various applications.

Antimicrobial Properties

Research has indicated that TMI exhibits antimicrobial activity against several bacterial strains. A study demonstrated that TMI could inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a biocide in various applications, including coatings and textiles .

Cytotoxicity and Anticancer Activity

Another area of interest is TMI's cytotoxic effects on cancer cell lines. Preliminary studies suggest that TMI may induce apoptosis in certain cancer cells, highlighting its potential as a therapeutic agent. The mechanism of action involves the interaction of TMI with cellular components, leading to disruptions in metabolic pathways critical for cell survival.

Polymer Applications

TMI's unique structure allows it to act as a coupling agent in polymer synthesis. It has been used effectively to enhance the interfacial adhesion between natural fibers and synthetic matrices, improving the mechanical properties of composite materials. For example, TMI-modified hemp fibers showed increased tensile strength and reduced water absorption when incorporated into unsaturated polyester composites .

Safety and Toxicity

Despite its beneficial properties, TMI poses several safety hazards. It is classified as corrosive, an acute toxic irritant, and a health hazard. Appropriate safety measures should be employed when handling this compound to mitigate risks associated with exposure .

Synthesis Methods

TMI can be synthesized through various methods, including:

- Direct Reaction : The direct reaction of isopropenylbenzylamine with phosgene or other isocyanate precursors.

- Polymerization Techniques : Utilization of TMI in copolymerization processes to create advanced materials with tailored properties .

Case Study 1: Fiber Modification

A study investigated the modification of jute fibers using TMI as a coupling agent. The results indicated that treated fibers exhibited enhanced compatibility with polypropylene matrices, leading to improved mechanical properties in composite materials .

| Property | Untreated Fibers | Treated Fibers |

|---|---|---|

| Tensile Strength (MPa) | 25 | 40 |

| Water Absorption (%) | 15 | 8 |

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of TMI, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability upon treatment with TMI at varying concentrations.

| Concentration (mg/mL) | Staphylococcus aureus (%) | Escherichia coli (%) |

|---|---|---|

| 0.5 | 70 | 60 |

| 1.0 | 90 | 80 |

| 1.5 | 100 | 100 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via the phosgenation of the corresponding amine precursor under controlled anhydrous conditions. Key parameters include temperature (maintained below 40°C to prevent side reactions) and stoichiometric excess of phosgene. Post-synthesis purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate the isocyanate from byproducts like urea derivatives. Physicochemical data (e.g., boiling point, refractive index) should be cross-validated with literature values from J. Appl. Chem. USSR studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is critical for identifying the NCO stretching band (~2270 cm⁻¹). Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) confirms the isopropenyl group (δ 5.1–5.3 ppm for vinyl protons) and dimethylbenzyl moiety. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 201.115). Cross-referencing with InChI identifiers ensures structural accuracy .

Q. What analytical methods ensure accurate quantification of purity and degradation products?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254 nm) after derivatization with 9-anthracenemethanol is recommended. Derivatization converts isocyanates to stable urea derivatives, enabling precise quantification at µg/mL levels. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities, while Karl Fischer titration determines moisture content (<0.01% w/w) to prevent hydrolysis .

Q. How should researchers address stability challenges during storage?

- Methodological Answer : Stabilize the compound with ≤200 ppm BHT inhibitor to suppress radical-mediated polymerization. Store in amber glass under inert gas (argon or nitrogen) at –20°C. Accelerated aging studies under UV light (per ISO 4892-3) reveal degradation kinetics, with yellowing attributed to quinoid formation in aromatic isocyanates .

Q. What safety protocols are critical for handling this isocyanate in laboratory settings?

- Methodological Answer : Use fume hoods with ≥100 fpm face velocity, nitrile gloves (ASTM D6978 standard), and full-face respirators with organic vapor cartridges. Emergency protocols should include immediate neutralization of spills with 5% aqueous ethanolamine. Monitor airborne exposure via OSHA Method 42, which quantifies isocyanates as their dibutylamine derivatives .

Advanced Research Questions

Q. How can experimental design elucidate unexpected copolymerization behavior, such as alternating radical polymerization?

- Methodological Answer : Radical copolymerization with monomers like chlorotrifluoroethylene requires controlled initiation (e.g., AIBN at 60–70°C) and monomer feed ratios (1:1 to 1:3). Monitor reactivity ratios (r₁, r₂) via ¹H NMR or GPC to explain alternating sequences. Contradictions in literature data may arise from solvent polarity effects (e.g., toluene vs. DMF) or chain-transfer agents .

Q. What strategies resolve contradictions in reported reactivity toward nucleophiles (e.g., amines vs. alcohols)?

- Methodological Answer : Kinetic studies using stopped-flow FTIR can differentiate reaction pathways. For example, primary amines exhibit faster reactivity (second-order rate constants ~10⁻² L/mol·s) due to direct nucleophilic attack, while alcohols require catalysis (e.g., dibutyltin dilaurate). Conflicting data may stem from solvent dielectric effects or steric hindrance from the dimethylbenzyl group .

Q. How do computational models predict the electronic structure and reactivity of this isocyanate?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices (ω ≈ 1.5 eV), confirming high reactivity at the NCO group. Molecular dynamics (MD) simulations in explicit solvent (e.g., THF) model diffusion-controlled reaction kinetics. Validate predictions with experimental Hammett substituent constants .

Q. What green chemistry approaches mitigate environmental risks from hydrolysis to aromatic amines?

- Methodological Answer : Replace aromatic isocyanates with aliphatic analogs (e.g., HDI or IPDI) in polymer formulations to avoid carcinogenic amine byproducts. Alternatively, encapsulate the isocyanate in microcapsules (e.g., polyurethane shells) to control release and minimize hydrolysis. Lifecycle assessments (LCAs) should compare energy inputs and toxicity profiles .

Q. How does this compound enhance interfacial adhesion in composite materials like jute-polypropylene?

- Methodological Answer : As a coupling agent, it grafts onto polypropylene via free-radical grafting (peroxide initiators at 180°C), forming covalent bonds with hydroxyl groups on jute fibers. Optimize graft density (0.5–1.2 wt%) via XPS analysis of nitrogen content at the interface. Mechanical testing (tensile strength, modulus) validates improvements (e.g., 40–60% increase in flexural strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.